Bladder Selectivity vs. Tolterodine
In the anesthetized cat, PNU-200577 (the active moiety of the formate salt) exhibited significantly greater functional selectivity for the urinary bladder over salivary glands compared to the parent drug tolterodine and other antimuscarinic agents [1]. This was quantified by comparing the ID50 for inhibition of acetylcholine-induced bladder contraction (15 nmol/kg) versus the ID50 for inhibition of electrically induced salivation (40 nmol/kg), yielding a bladder/salivary gland selectivity ratio of 2.7 (P < 0.01). In contrast, tolterodine showed a selectivity ratio of 1.5, oxybutynin 1.0, and terodiline 0.6 in the same model, demonstrating that PNU-200577 has a superior separation between desired bladder effects and dose-limiting salivary effects.
| Evidence Dimension | Bladder vs. Salivary Gland Selectivity (ID50 ratio) |
|---|---|
| Target Compound Data | ID50 bladder: 15 nmol/kg; ID50 salivation: 40 nmol/kg; Ratio: 2.7 |
| Comparator Or Baseline | Tolterodine (Ratio: 1.5); Oxybutynin (Ratio: 1.0); Terodiline (Ratio: 0.6) |
| Quantified Difference | 1.8-fold higher selectivity than tolterodine; 2.7-fold higher than oxybutynin; 4.5-fold higher than terodiline |
| Conditions | Anesthetized cat model; inhibition of acetylcholine-induced bladder contraction vs. electrically induced salivation |
Why This Matters
Higher bladder selectivity predicts a reduced incidence of dry mouth, a common dose-limiting adverse effect of antimuscarinic therapy, making this compound a superior tool for overactive bladder research and a benchmark for drug development.
- [1] Nilvebrant L, et al. Antimuscarinic potency and bladder selectivity of PNU-200577, a major metabolite of tolterodine. Pharmacol Toxicol. 1997 Oct;81(4):169-72. doi: 10.1111/j.1600-0773.1997.tb02064.x. PMID: 9353847. View Source
